molecular formula C25H27N3O2 B2609240 1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea CAS No. 1797888-66-4

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea

Cat. No.: B2609240
CAS No.: 1797888-66-4
M. Wt: 401.51
InChI Key: CDSPDQCENKRBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in the compound can be constructed from different cyclic or acyclic precursors . The synthesis process also involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Novel Urea Derivatives as ROCK Inhibitors

1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea belongs to a class of compounds that have been explored for their potent inhibitory activity against Rho-associated protein kinases (ROCK1 and 2), which are crucial for various cellular processes. Research by Pireddu et al. (2012) on pyridylthiazole-based ureas, a related class, demonstrates the potential for these compounds to serve as significant inhibitors, with variations in the phenyl ring substitution affecting potency. Their study highlights the structural specificity required for optimal ROCK inhibition and potential therapeutic applications in treating diseases associated with ROCK activity, such as cancer and cardiovascular disorders Pireddu et al., 2012.

Access to Benzhydryl-phenylureas via Microwave Synthesis

An innovative approach to synthesizing benzhydryl-phenylureas, including this compound, is presented by Muccioli et al. (2003). Utilizing microwave irradiation, they achieved a facile and efficient synthesis method, revealing the versatility of this chemical scaffold. This method could significantly impact the development of novel urea derivatives for various biomedical applications, from drug discovery to material science Muccioli et al., 2003.

Iron(III) Complex Formation with Urea Derivatives

The study by Ohkanda et al. (1993) explores the synthesis and complex-forming tendency of N-hydroxyamide-containing heterocycles, including urea derivatives similar to this compound, with iron(III). These compounds' ability to form complexes with iron ions suggests applications in chelation therapy and the development of diagnostic and therapeutic agents targeting metal ion imbalances in biological systems Ohkanda et al., 1993.

Biological Activity of Urea Derivatives

Perković et al. (2016) synthesized novel urea and bis-urea derivatives, demonstrating significant antiproliferative activity against cancer cell lines. These compounds, including structures related to this compound, highlight the therapeutic potential of urea derivatives in oncology, particularly in the development of new anticancer agents Perković et al., 2016.

Schiff Base Compounds and DNA Interaction

Research into Schiff base compounds containing urea functionalities has shown that these molecules, including those structurally related to this compound, can effectively interact with DNA. Such interactions suggest applications in the development of novel therapeutic agents targeting genetic diseases and cancer, as well as tools for genetic engineering and molecular biology Ajloo et al., 2015.

Future Directions

The future directions for “1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

Properties

IUPAC Name

1-benzhydryl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-30-23-16-17-28(18-23)22-14-12-21(13-15-22)26-25(29)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPDQCENKRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.